3-(4-oxoquinazolin-3(4H)-yl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)propanamide
Description
This compound features a 4-oxoquinazolin-3(4H)-yl core linked via a propanamide chain to a pyrrolidine moiety substituted with a thiazol-2-yl group. Quinazolinone derivatives are well-documented for diverse pharmacological activities, including antimicrobial, anti-inflammatory, and kinase inhibition .
Properties
IUPAC Name |
3-(4-oxoquinazolin-3-yl)-N-[[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2S/c25-17(21-12-14-4-3-9-24(14)19-20-8-11-27-19)7-10-23-13-22-16-6-2-1-5-15(16)18(23)26/h1-2,5-6,8,11,13-14H,3-4,7,9-10,12H2,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTZWCLJZDWUXCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC=CS2)CNC(=O)CCN3C=NC4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3-(4-oxoquinazolin-3(4H)-yl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)propanamide typically involves multi-step organic synthesis. Key steps may include:
Formation of the Quinazolinone Moiety: : This may be achieved through the cyclization of an appropriate anthranilic acid derivative.
Attachment of the Thiazole Ring: : Introduce the thiazole moiety via a condensation reaction with a suitable thioamide precursor.
Formation of the Final Product: : A coupling reaction, often using reagents like EDC or DCC, to link the thiazole-containing pyrrolidine with the quinazolinone moiety.
Industrial Production Methods
Industrial production would likely involve scalable versions of the above reactions, with optimizations for yield, purity, and cost-effectiveness. Catalysts and reaction conditions might be tailored for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound might undergo oxidation at specific sites, especially on the pyrrolidine or thiazole rings.
Reduction: : Reduction reactions could be used to modify specific functionalities, such as converting carbonyl groups to alcohols.
Substitution: : Electrophilic and nucleophilic substitution reactions could occur, particularly at positions on the quinazolinone or thiazole rings.
Common Reagents and Conditions
Oxidation: : Agents like KMnO₄ or CrO₃.
Reduction: : NaBH₄ or LiAlH₄.
Substitution: : Reagents such as halides or alkylating agents under various conditions (acidic, basic, or neutral).
Major Products
Depending on the reactions, the products might include derivatives with modified functionalities like hydroxyl, alkyl, or other substituted groups.
Scientific Research Applications
Molecular Formula
- Molecular Formula: C20H21N5O2S
- Molecular Weight: 400.5 g/mol
Structural Features
| Feature | Description |
|---|---|
| Quinazoline | A bicyclic structure known for its anticancer properties. |
| Thiazole | A five-membered ring containing sulfur and nitrogen, contributing to antimicrobial activity. |
| Pyrrolidine | A saturated five-membered ring that enhances binding affinity to biological targets. |
Anticancer Activity
Research indicates that compounds similar to 3-(4-oxoquinazolin-3(4H)-yl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)propanamide exhibit significant anticancer properties. These compounds have been shown to inhibit the growth of various cancer cell lines through different mechanisms:
- Cytotoxicity Studies : Assays such as MTT have demonstrated that quinazoline-thiazole hybrids can induce cell death in cancer cells by disrupting cellular processes essential for survival.
- Molecular Docking Studies : Computational studies suggest that this compound can bind effectively to active sites of proteins involved in cancer progression, potentially inhibiting their function.
Antimicrobial Activity
The dual functionality of this compound also extends to antimicrobial applications:
- Broad Spectrum Activity : Similar compounds have shown effectiveness against both gram-positive and gram-negative bacteria, as well as fungi.
- Mechanism of Action : The thiazole component enhances the ability to penetrate microbial membranes, increasing the compound's efficacy against resistant strains.
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer potential of quinazoline-thiazole derivatives, including the target compound, against multiple cancer cell lines (e.g., MCF7 and HCT116). Results indicated significant cytotoxic effects with IC50 values in the low micromolar range, suggesting potent activity against these cancer types .
Case Study 2: Antimicrobial Screening
Research conducted on similar thiazole-substituted compounds revealed strong antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. The derivatives demonstrated minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating their potential as new therapeutic agents .
Comparative Analysis with Related Compounds
To better understand the unique applications of 3-(4-oxoquinazolin-3(4H)-yl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)propanamide , a comparison with related compounds is beneficial:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 2-Methylquinazolinone | Quinazoline core | Anticancer | Simpler structure with less potency |
| Thiazole Derivatives | Thiazole ring | Antimicrobial | Diverse applications but limited anticancer activity |
| Quinazoline-Thiazole Hybrids | Both rings combined | Anticancer, Antimicrobial | Enhanced potency due to dual functionality |
Mechanism of Action
The exact mechanism of action would depend on the specific biological target. Generally, the compound could interact with enzymes, receptors, or other proteins, affecting their function. For instance, it might inhibit an enzyme by binding to its active site or modulate receptor activity by serving as an agonist or antagonist.
Comparison with Similar Compounds
Structural Analysis and Key Features
- Core : The 4-oxoquinazolin-3(4H)-yl group is a hallmark of antimicrobial and anti-inflammatory agents .
- Linker : The propanamide chain may enhance solubility and binding flexibility compared to shorter acetamide analogs .
Antimicrobial Quinazolinone Derivatives
- Example: 2-(6-Chloro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-phenylacetamide () Structure: Acetamide linker with chloro and methyl substituents on the quinazolinone core. Activity: Potent enoyl-acyl carrier protein reductase (InhA) inhibitor (IC50 ~0.8 µM) for tuberculosis treatment . Comparison: The target compound’s propanamide linker and thiazole-pyrrolidine group may enhance membrane permeability or alter binding kinetics compared to acetamide-based analogs.
Analgesic/Anti-inflammatory Quinazolinones
- Example: N'-((1-(Substituted amino)methyl)-2-oxoindolin-3-ylidene)-4-(2-(methyl/phenyl)-4-oxoquinazolin-3(4H)-yl)benzohydrazide () Structure: Quinazolinone fused with benzohydrazide and indole-like moieties. Activity: Significant COX-2 inhibition (65–78% at 50 mg/kg) and reduced ulcerogenic effects .
Thiazole-Containing Kinase Inhibitors
- Example: N-(5-(3-(1-((Thiazol-2-yl)amino)-1-oxopropan-2-yl)phenyl)pyridin-2-yl)acrylamide () Structure: Thiazole-linked acrylamide with a pyridine scaffold. Activity: CDK7 inhibitor with nanomolar potency (IC50 < 100 nM) for cancer therapy . Comparison: The target’s pyrrolidine-thiazole group may offer conformational advantages for kinase binding, while the quinazolinone core could modulate off-target effects.
Data Tables
Table 1: Comparative Overview of Structural and Functional Attributes
Research Findings and Implications
- Structural-Activity Relationships (SAR): The quinazolinone core is critical for binding to diverse targets (e.g., InhA, COX-2) . Thiazole moieties enhance kinase selectivity, as demonstrated in CDK7 inhibitors . Propanamide linkers may improve pharmacokinetic properties over acetamide analogs .
- Contradictions: Quinazolinones exhibit broad activity (antimicrobial to anticancer), necessitating targeted modifications for specific applications .
Biological Activity
The compound 3-(4-oxoquinazolin-3(4H)-yl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)propanamide is a synthetic organic molecule that combines structural elements from quinazolinone and thiazole. This article explores its biological activity, focusing on its potential therapeutic applications and mechanisms of action, supported by relevant research findings and data tables.
Chemical Structure and Synthesis
The compound features a quinazolinone core, known for its diverse biological activities, linked to a thiazole-containing moiety through a propanamide group. The synthesis typically involves multi-step reactions that create the quinazolinone framework followed by the introduction of the thiazole ring.
Synthetic Route Overview
- Formation of Quinazolinone Core : The initial step involves the reaction of anthranilic acid derivatives with formamide.
- Introduction of Thiazole Ring : This is achieved through cyclization reactions involving thiazole precursors.
- Coupling Reaction : The final step involves coupling the two fragments to form the target compound.
Antimicrobial Properties
Research indicates that compounds with similar structural features exhibit significant antimicrobial activity. For instance, derivatives of quinazolinone have shown efficacy against various bacterial strains, including Mycobacterium tuberculosis .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Microbial Strain Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3-(4-oxoquinazolin-3(4H)-yl)-N-(thiazol-2-yl)acetamide | Mycobacterium tuberculosis H37Rv | 5 µg/mL |
| 4-Oxoquinazoline Derivative | Staphylococcus aureus | 10 µg/mL |
| Isothiazole-based Compound | Escherichia coli | 15 µg/mL |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial growth and cancer cell proliferation, potentially targeting pathways like DNA replication and transcription.
- DNA Intercalation : The quinazolinone moiety can intercalate with DNA, disrupting normal cellular processes.
Anticancer Activity
Preliminary studies have suggested that quinazolinone derivatives can act as effective anticancer agents. For example, certain analogs have demonstrated the ability to inhibit tumor cell growth in vitro by inducing apoptosis in cancer cells .
Case Study: Anticancer Efficacy
A study evaluating the anticancer properties of related quinazolinone compounds found that they exhibited selective toxicity towards various cancer cell lines while sparing normal cells. The mechanisms involved included apoptosis induction and cell cycle arrest.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 3-(4-oxoquinazolin-3(4H)-yl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)propanamide, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization of quinazolinone precursors and coupling of the thiazole-pyrrolidine moiety. Key steps include:
- Quinazolinone core formation : Cyclocondensation of anthranilic acid derivatives with carbonyl sources under acidic conditions .
- Amide coupling : Use of carbodiimide-based reagents (e.g., EDC/HOBt) to link the quinazolinone and pyrrolidine-thiazole segments .
- Critical conditions : Temperature control (50–80°C), solvent selection (DMF or DMSO for solubility), and purification via column chromatography (silica gel, ethyl acetate/hexane gradients) .
Q. Which analytical techniques are essential for confirming the structural integrity and purity of this compound?
- Methodological Answer :
- NMR spectroscopy : H and C NMR to verify proton environments and carbon frameworks, particularly for distinguishing quinazolinone (C=O at ~170 ppm) and thiazole (C-S at ~120–130 ppm) signals .
- Mass spectrometry (ESI-MS) : To confirm molecular weight (e.g., [M+H] peaks) and detect impurities .
- HPLC : Reverse-phase methods (C18 column, acetonitrile/water mobile phase) to assess purity (>95%) .
Q. What preliminary biological activities have been reported for this compound?
- Methodological Answer : Initial screens often focus on kinase inhibition or antiproliferative activity:
- Kinase assays : ATP-competitive binding studies using recombinant enzymes (e.g., EGFR or VEGFR2) with IC determination via fluorescence polarization .
- Cell-based assays : MTT or SRB protocols for cytotoxicity profiling in cancer cell lines (e.g., HepG2, MCF-7), with comparisons to structurally similar compounds .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the compound’s potency and selectivity?
- Methodological Answer :
-
Core modifications : Introduce electron-withdrawing groups (e.g., Cl, F) at the quinazolinone 6/7 positions to enhance target binding .
-
Side-chain variations : Replace the thiazole-pyrrolidine group with benzothiazole or imidazole derivatives to improve pharmacokinetics .
-
Data-driven design : Compare IC values of analogs (see Table 1) to identify critical substituents .
Table 1 : Comparative Bioactivity of Analogous Compounds
Compound Modification Target IC (nM) Selectivity Ratio (Kinase X/Y) 6-Cl substitution on quinazolinone 12 ± 2 (EGFR) 8.5 Thiazole → benzothiazole 45 ± 5 (VEGFR2) 3.2
Q. What computational strategies predict target interactions and binding modes?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase domains (PDB: 1M17). Focus on hydrogen bonds with hinge regions (e.g., Met793 in EGFR) and hydrophobic contacts with allosteric pockets .
- MD simulations : AMBER or GROMACS for assessing complex stability (20 ns trajectories) and identifying key residues (e.g., Lys745 in EGFR) .
Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?
- Methodological Answer : Discrepancies often arise from bioavailability or metabolic instability:
- ADME profiling : Microsomal stability assays (human liver microsomes) to identify metabolic hotspots (e.g., esterase cleavage sites) .
- Formulation adjustments : Use PEGylated nanoparticles or cyclodextrin complexes to enhance solubility and plasma half-life .
- Orthogonal assays : Validate in vivo efficacy in xenograft models with pharmacokinetic monitoring (LC-MS/MS for plasma concentration) .
Q. What strategies mitigate synthetic challenges, such as low yields or byproduct formation?
- Methodological Answer :
- Byproduct minimization : Employ high-resolution mass spectrometry to trace impurities (e.g., dimerization products) and optimize stoichiometry .
- Catalyst screening : Test Pd/C or CuI for coupling steps to reduce reaction times .
- Scale-up protocols : Transition from batch to flow chemistry for exothermic steps (e.g., cyclizations) .
Key Considerations for Experimental Design
- Control experiments : Include structurally related negative controls (e.g., 4-oxoquinazolinone derivatives lacking the thiazole-pyrrolidine group) to confirm mechanism-specific effects .
- Data validation : Replicate assays across independent labs using standardized protocols (e.g., CLIA-certified facilities) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
